(4-Arsonophenyl)acetic acid
CAS No.: 5410-43-5
Cat. No.: VC20665978
Molecular Formula: C8H9AsO5
Molecular Weight: 260.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5410-43-5 |
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Molecular Formula | C8H9AsO5 |
Molecular Weight | 260.08 g/mol |
IUPAC Name | 2-(4-arsonophenyl)acetic acid |
Standard InChI | InChI=1S/C8H9AsO5/c10-8(11)5-6-1-3-7(4-2-6)9(12,13)14/h1-4H,5H2,(H,10,11)(H2,12,13,14) |
Standard InChI Key | ALACQTQYQUMBES-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CC(=O)O)[As](=O)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of:
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Phenyl ring: Substituted with an arsenic acid group (-AsO₃H₂) at the 4-position.
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Acetic acid moiety: Attached to the benzene ring via a methylene bridge.
Molecular formula: C₈H₇AsO₅
Molecular weight: 262.06 g/mol (calculated).
Table 1: Hypothetical Physicochemical Properties
Synthesis Pathways
Proposed Routes
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Arsenation of Phenylacetic Acid:
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Reaction of phenylacetic acid with arsenic trioxide (As₂O₃) under acidic conditions, followed by oxidation.
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Challenge: Low selectivity for para substitution; likely requires directing groups or catalysts.
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Coupling Reactions:
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Suzuki-Miyaura coupling between 4-iodophenylacetic acid and arsenic-containing boronic esters (limited precedent).
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Table 2: Comparative Synthetic Yields for Organoarsenic Analogs
Substrate | Method | Yield (%) | Reference |
---|---|---|---|
4-Hydroxyphenylarsonic acid | Diazotization/arsenation | 65 | |
Phenylacetic acid derivatives | Electrophilic substitution | 30–40 |
Applications and Research Findings
Biological Activity
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Antimicrobial Potential: Organoarsenic compounds historically used as antibacterial agents (e.g., Salvarsan). Hypothetically, (4-arsonophenyl)acetic acid may exhibit activity against Gram-negative bacteria, though toxicity remains a concern .
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Enzyme Inhibition: Arsenic moieties can bind thiol groups in proteins, potentially inhibiting cysteine proteases or redox enzymes .
Environmental and Toxicological Considerations
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Toxicity Profile: Arsenic compounds are classified as hazardous. Acute exposure risks include gastrointestinal distress and neurological effects (LD₅₀ for rodents: ~50–100 mg/kg) .
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Biodegradation: Limited data; likely persistent in anaerobic environments but may undergo microbial methylation or oxidation .
Analytical Characterization
Spectroscopic Data (Hypothetical)
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IR (cm⁻¹): 1690 (C=O stretch), 1220 (As=O), 850 (C-As).
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¹H NMR (D₂O): δ 3.6 (s, 2H, CH₂), 7.4–7.6 (m, 4H, aromatic).
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MS (ESI⁻): m/z 261 [M-H]⁻.
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective methods for arsenic incorporation.
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Toxicokinetic Studies: Evaluate absorption, distribution, and excretion in model organisms.
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Environmental Impact: Assess biodegradation pathways and ecotoxicology.
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